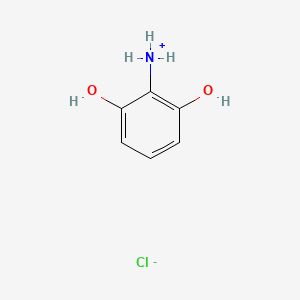

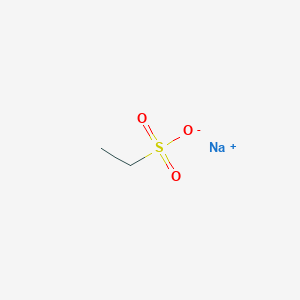

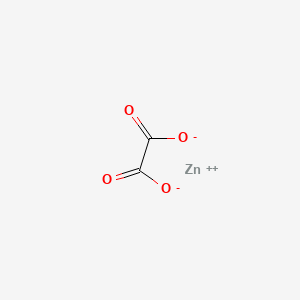

![molecular formula C23H32N2O2S B7822256 N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)

N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cinnamic Acid . It is an organic compound with the chemical formula C9H8O2 . Cinnamic acid is a key aromatic compound in organic chemistry, widely recognized for its extensive applications and role in various chemical reactions. It is naturally occurring and is pivotal in plant metabolism, contributing to the biosynthesis of phenylpropanoids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cinnamic acid can be synthesized through several methods, including the Perkin reaction , which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate . This synthesis underscores its adaptability and utility in creating complex molecular structures.

Industrial Production Methods

In industrial contexts, cinnamic acid is often produced through the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . This method is favored for its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.

Reduction: It can be reduced to form hydrocinnamic acid.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Halogenated or nitrated derivatives of cinnamic acid.

Applications De Recherche Scientifique

Cinnamic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: Cinnamic acid derivatives are studied for their antimicrobial and antioxidant properties.

Industry: It is used in the production of flavors, fragrances, and as a stabilizer in plastics.

Mécanisme D'action

Cinnamic acid exerts its effects through various mechanisms, including:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: Cinnamic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Cinnamic acid can be compared with other similar compounds such as:

Ferulic Acid: Similar in structure but contains a methoxy group on the aromatic ring.

Coumaric Acid: Similar but lacks the double bond in the side chain.

Caffeic Acid: Contains both hydroxyl and methoxy groups on the aromatic ring.

Uniqueness

Cinnamic acid is unique due to its simple structure, which allows for easy modification and derivatization, making it a versatile compound in various chemical syntheses and industrial applications.

Propriétés

IUPAC Name |

N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBONKHPVHMQHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)

![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)